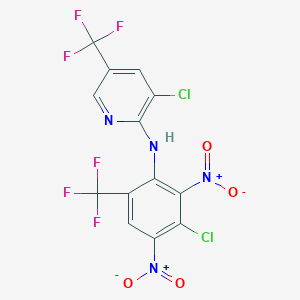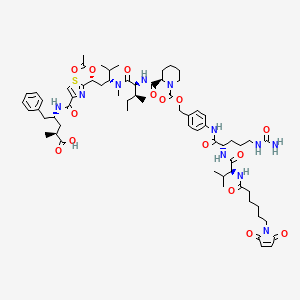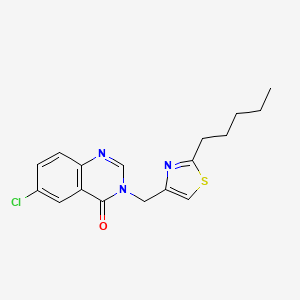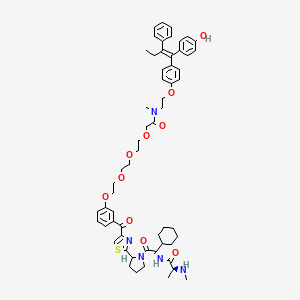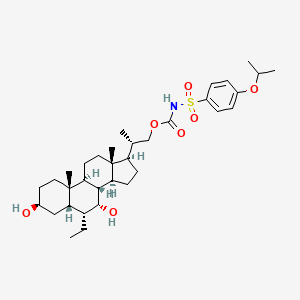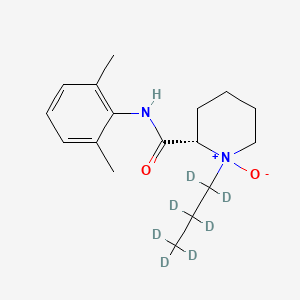
Ropivacaine-d7 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ropivacaine-d7 N-Oxide is a deuterated derivative of ropivacaine, a long-acting amide local anesthetic. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ropivacaine-d7 N-Oxide typically involves the deuteration of ropivacaine followed by oxidation. The deuteration process replaces hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions. The oxidation step involves the conversion of the amine group to an N-oxide, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ropivacaine-d7 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to an N-oxide.
Reduction: Reduction of the N-oxide back to the amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include the corresponding N-oxide, reduced amine, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ropivacaine-d7 N-Oxide has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of ropivacaine.
Industry: Applied in the development of new anesthetic formulations and drug delivery systems.
Mécanisme D'action
Ropivacaine-d7 N-Oxide exerts its effects by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . The compound interacts with sodium ion channels in nerve fibers, inhibiting sodium ion influx and thereby preventing nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupivacaine: Another long-acting amide local anesthetic with similar nerve-blocking properties but higher toxicity.
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to ropivacaine.
Levobupivacaine: An enantiomer of bupivacaine with reduced cardiotoxicity.
Uniqueness
Ropivacaine-d7 N-Oxide is unique due to its deuterated structure, which provides advantages in metabolic studies and pharmacokinetic analysis. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C17H26N2O2 |
|---|---|
Poids moléculaire |
297.44 g/mol |
Nom IUPAC |
(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2 |
Clé InChI |
RVWGBWHPDXEKHY-IXVJORGUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-] |
SMILES canonique |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


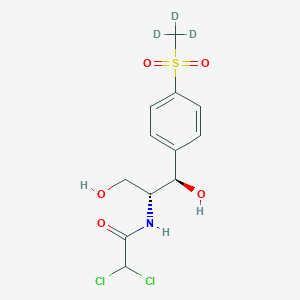
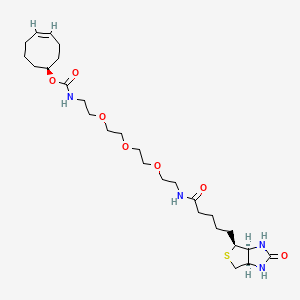
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
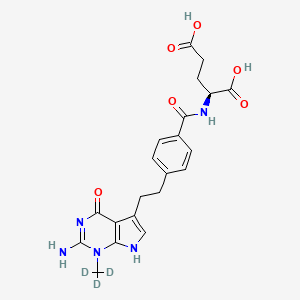
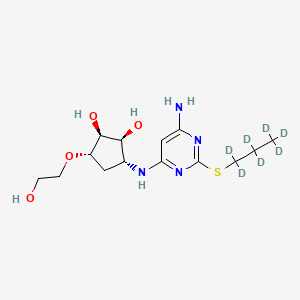
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
